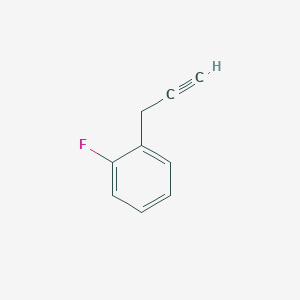

1-Fluoro-2-(prop-2-yn-1-yl)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAKVQSVEHWEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312713-07-7 | |

| Record name | 1-fluoro-2-(prop-2-yn-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 1 Fluoro 2 Prop 2 Yn 1 Yl Benzene

Electrophilic Addition Reactions of the Alkyne Moiety

The propargyl group's terminal alkyne is characterized by high electron density in its two π-bonds, making it a nucleophile that readily undergoes electrophilic addition reactions. These reactions typically proceed via the formation of a more stable carbocation intermediate, as dictated by Markovnikov's rule.

Halogenation Processes (e.g., Bromination, Chlorination)

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) to the alkyne proceeds via an electrophilic addition mechanism. The reaction can be controlled to add one or two equivalents of the halogen. The addition of the first equivalent typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com This stereochemical outcome is explained by a mechanism involving a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.comlibretexts.org The nucleophilic halide ion then attacks the intermediate from the anti-face, leading to the trans product. masterorganicchemistry.com

If a second equivalent of the halogen is added, a tetrahaloalkane is formed. masterorganicchemistry.com Alkynes generally react more slowly than alkenes with chlorine and bromine. masterorganicchemistry.com While specific studies on 1-fluoro-2-(prop-2-yn-1-yl)benzene are not prevalent, the reaction with Br₂ is expected to yield (E)-1-bromo-2-(1,2-dibromoprop-1-en-3-yl)fluorobenzene as the initial major product.

Table 1: General Halogenation of Terminal Alkynes

| Reagent | Product (1 equivalent) | Product (2 equivalents) | Key Mechanistic Feature |

|---|---|---|---|

| Br₂ | trans-1,2-Dibromoalkene | 1,1,2,2-Tetrabromoalkane | Cyclic bromonium ion intermediate masterorganicchemistry.com |

Hydrohalogenation (e.g., Addition of HCl, HBr)

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne of 1-fluoro-2-(prop-2-yn-1-yl)benzene follows Markovnikov's rule. chemistrysteps.comlumenlearning.comlibretexts.org The initial protonation of the alkyne occurs at the terminal carbon to form the more stable secondary vinylic carbocation at the carbon adjacent to the methylene (B1212753) group. masterorganicchemistry.com Subsequent attack by the halide anion (X⁻) yields a vinyl halide. chemistrysteps.com

Should a second equivalent of HX be present, a further addition occurs. This second addition also follows Markovnikov's rule, with the proton adding to the terminal carbon and the halide adding to the internal carbon that already bears a halogen. This preference is due to the stabilization of the resulting carbocation by the lone pair of electrons on the already-present halogen atom through resonance. libretexts.org The final product is a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.orgjove.com

In the case of 1-fluoro-2-(prop-2-yn-1-yl)benzene, the reaction with excess HBr would be expected to produce 1-(2,2-dibromopropyl)-2-fluorobenzene.

Table 2: Hydrohalogenation of a Terminal Alkyne (R-C≡CH)

| Reagent | Intermediate Product | Final Product (with excess HX) | Regioselectivity |

|---|---|---|---|

| HCl | 2-Chloro-alk-1-ene | 2,2-Dichloroalkane | Markovnikov libretexts.org |

| HBr | 2-Bromo-alk-1-ene | 2,2-Dibromoalkane | Markovnikov libretexts.org |

Hydration Reactions and Keto-Enol Tautomerism

The hydration of the alkyne moiety in 1-fluoro-2-(prop-2-yn-1-yl)benzene can be achieved, typically using aqueous acid in the presence of a mercury(II) salt (like HgSO₄) as a catalyst. jove.comlibretexts.org This reaction also adheres to Markovnikov's rule, where the initial addition of water results in the hydroxyl group adding to the more substituted carbon of the triple bond. jove.comchemistrysteps.com This process forms an unstable intermediate known as an enol (a molecule with a hydroxyl group attached to a double-bonded carbon). libretexts.orgchemistrysteps.com

Enols rapidly rearrange into a more stable isomeric form, a ketone, through a process called keto-enol tautomerism. libretexts.orgchemistrysteps.com Tautomers are constitutional isomers that readily interconvert. jove.com For a terminal alkyne, this regioselective hydration and subsequent tautomerization yield a methyl ketone. jove.comlibretexts.org Therefore, the hydration of 1-fluoro-2-(prop-2-yn-1-yl)benzene is expected to produce 1-(2-fluorophenyl)propan-2-one.

Table 3: Hydration of 1-Fluoro-2-(prop-2-yn-1-yl)benzene

| Step | Reagents | Intermediate | Final Product |

|---|---|---|---|

| 1. Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2-Fluorophenyl)prop-1-en-2-ol (an enol) libretexts.orgchemistrysteps.com | 1-(2-Fluorophenyl)propan-2-one (a ketone) |

Nucleophilic Reactivity at the Benzene (B151609) Ring and Fluorine Atom

Influence of Fluorine on Nucleophilic Aromatic Substitution

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) if strongly electron-withdrawing groups are present. In the context of SₙAr, the reactivity of aryl halides follows the order F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions.

The enhanced reactivity of fluorine in SₙAr reactions is not due to its ability as a leaving group (F⁻ is a poor leaving group compared to Br⁻ or I⁻), but rather to its powerful inductive effect. masterorganicchemistry.com The SₙAr mechanism proceeds in two steps:

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination Step: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.

Cycloaddition Reactions (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC))

The terminal alkyne of 1-fluoro-2-(prop-2-yn-1-yl)benzene is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," allowing for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. chemistrysteps.comyoutube.com

The reaction involves the coupling of a terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). chemistrysteps.com Propargyl compounds, such as 1-fluoro-2-(prop-2-yn-1-yl)benzene, are known to be highly effective in this transformation. lumenlearning.com The process is highly reliable and produces the 1,4-disubstituted triazole isomer with exceptional selectivity. khanacademy.org

Table 4: General Scheme for CuAAC Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

This powerful reaction allows the straightforward linkage of the 1-fluoro-2-propargylphenyl scaffold to a wide array of molecules, making it a valuable building block in medicinal chemistry and materials science.

Transition Metal-Catalyzed Transformations

The terminal alkyne functionality in 1-fluoro-2-(prop-2-yn-1-yl)benzene makes it an excellent substrate for a variety of transition metal-catalyzed reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

The Pauson-Khand reaction (PKR) is a powerful method for synthesizing cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). While the intramolecular PKR is well-established for 1,n-enynes, the alkyne moiety of 1-fluoro-2-(prop-2-yn-1-yl)benzene can readily participate in intermolecular versions of this reaction.

The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. uwindsor.ca Subsequent coordination of an alkene, followed by a series of migratory insertion steps involving the alkene and a carbonyl ligand, leads to the formation of the cyclopentenone ring. uwindsor.ca

For an unsymmetrical alkyne such as 1-fluoro-2-(prop-2-yn-1-yl)benzene, the regioselectivity of the cycloaddition is a key consideration. In reactions with non-biased internal alkynes, mixtures of regioisomers are often observed. rsc.org However, for terminal alkynes, the reaction is generally regioselective, with the substituent on the alkyne predominantly occupying the α-position of the newly formed cyclopentenone. rsc.org In the case of 1-fluoro-2-(prop-2-yn-1-yl)benzene, the sterically demanding 2-fluorobenzyl group would be expected to favor the α-position to minimize steric hindrance. wikipedia.org

| Reactants | Catalyst/Conditions | Expected Major Product | Notes |

|---|---|---|---|

| 1-Fluoro-2-(prop-2-yn-1-yl)benzene + Norbornene + CO | Co₂(CO)₈, heat | Fused cyclopentenone with the 2-fluorobenzyl group at the α-position | The regioselectivity is driven by the steric bulk of the alkyne substituent favoring the α-position relative to the newly formed carbonyl group. rsc.orgwikipedia.org |

While specific studies on the phosphonofluorination of 1-fluoro-2-(prop-2-yn-1-yl)benzene are not prominent in the literature, related transformations such as the hydrophosphonylation of terminal alkynes are well-documented. For instance, a metal- and solvent-free method for the Markovnikov-selective addition of H-phosphonates to aryl alkynes has been developed using triflic anhydride (B1165640) (Tf₂O). nih.gov This reaction proceeds via the formation of a vinyl triflate intermediate followed by nucleophilic substitution by the phosphite. nih.gov Applying these conditions to 1-fluoro-2-(prop-2-yn-1-yl)benzene would be expected to yield the corresponding α-vinylphosphonate, where the phosphonate (B1237965) group is attached to the internal carbon of the original triple bond.

The propargyl group of 1-fluoro-2-(prop-2-yn-1-yl)benzene is a versatile handle for numerous other transition-metal-catalyzed transformations beyond the Pauson-Khand reaction. nih.gov

Alkyne-Metal Complexes: As an initial step in many catalytic cycles, the alkyne can form well-defined organometallic complexes. For example, the reaction with Co₂(CO)₈ produces a stable tetrahedral dicobalt complex, which is the key intermediate in the PKR. uwindsor.ca

Coupling Reactions: As a terminal alkyne, the compound is a prime candidate for classic C-C bond-forming reactions like the Sonogashira coupling (with aryl/vinyl halides, catalyzed by palladium and copper) and the Glaser-Hay coupling (oxidative dimerization, catalyzed by copper). nih.gov

Cyclization and Annulation Reactions: The ortho-alkynylaryl motif is a common substrate in transition-metal-catalyzed cyclization reactions. Depending on the catalyst and reaction partner, various fused ring systems can be constructed. For example, gold and other transition metals can catalyze the intramolecular nucleophilic addition of carbonyl groups to alkynes to form diverse polycyclic structures. researchgate.net Similarly, rhodium and gold catalysts can effect the C-H alkynylation of heterocycles like indoles using terminal alkynes. mdpi.com

Radical Reaction Pathways

The carbon-carbon triple bond of 1-fluoro-2-(prop-2-yn-1-yl)benzene is susceptible to attack by radicals. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of radical initiators like peroxides or UV light. ucalgary.ca In this process, the bromine radical adds to the terminal carbon of the alkyne, generating a more stable secondary vinyl radical. Subsequent hydrogen abstraction from HBr yields the E/Z mixture of the terminal bromoalkene. lumenlearning.comlibretexts.org

More complex radical cascades can also be initiated by the addition of a radical to the terminal alkyne. These sequences can involve steps like 1,5-hydrogen atom transfer and subsequent cyclization to build highly substituted carbocyclic frameworks. nih.gov For instance, radicals generated from the homolytic cleavage of a C-X bond can add to an alkyne, initiate cyclization, and then be trapped, leading to difunctionalized products in a process known as atom-transfer radical cyclization (ATRC). nih.gov

Stereoselectivity and Regioselectivity in Reaction Outcomes

The regiochemical and stereochemical outcomes of reactions involving 1-fluoro-2-(prop-2-yn-1-yl)benzene are strongly influenced by the chosen reaction pathway (ionic vs. radical) and the inherent electronic and steric properties of the molecule.

Regioselectivity:

Electrophilic Additions: In the absence of radical initiators, the electrophilic addition of hydrogen halides (HX) to the alkyne follows Markovnikov's rule . Protonation occurs at the terminal carbon to form a more stable secondary vinyl cation, with the halide subsequently attacking the internal carbon. libretexts.org

Radical Additions: As noted above, radical addition of HBr proceeds with anti-Markovnikov regioselectivity , with the bromine atom adding to the terminal carbon. ucalgary.ca

Hydroboration-Oxidation: This reaction also exhibits anti-Markovnikov selectivity . The boron atom adds to the less sterically hindered terminal carbon. Subsequent oxidation and tautomerization yield an aldehyde. chemistrysteps.comkhanacademy.org

Pauson-Khand Reaction: For this intermolecular reaction, the regioselectivity is primarily dictated by sterics. The bulky 2-fluorobenzyl substituent directs the reaction to place it at the α-position of the resulting cyclopentenone. rsc.orgwikipedia.org

Stereoselectivity:

Halogenation: The addition of halogens like Br₂ or Cl₂ across the triple bond typically occurs with anti-stereoselectivity , proceeding through a cyclic halonium ion intermediate to give the trans-dihaloalkene. libretexts.org

Pauson-Khand Reaction: Intramolecular versions of the PKR are often highly syn-selective with respect to substituents on the newly formed ring system. wikipedia.org While less of a factor in this intermolecular case, the stereochemistry of the alkene partner would be critical.

The Ortho-Fluorine Effect on Directing Reactivity and Selectivity

The fluorine atom at the ortho position exerts a profound influence on the reactivity of both the aromatic ring and the propargyl side chain. This "ortho-fluorine effect" is a combination of steric and electronic factors.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This deactivates the benzene ring toward electrophilic aromatic substitution compared to benzene itself. vaia.com However, fluorine can also donate electron density through its lone pairs via a resonance effect (+M). libretexts.org While the inductive effect dominates, making it a deactivating group, the resonance effect directs incoming electrophiles to the ortho and para positions. vaia.com

Directing Group in C-H Functionalization: In transition metal-catalyzed C-H activation reactions, the ortho-fluorine atom can act as a powerful directing group. acs.org The metal can coordinate to the fluorine, facilitating the activation of the adjacent C-H bond on the aromatic ring. This effect stems from the favorable thermodynamics of forming strong metal-carbon bonds ortho to fluorine. nih.gov This directed metalation can enable selective functionalization at the C3 position of the benzene ring.

Influence on the Alkyne: The electron-withdrawing nature of the ortho-fluorophenyl group can increase the acidity of the terminal alkyne proton compared to an alkyl-substituted alkyne, potentially facilitating its deprotonation to form an acetylide anion for nucleophilic attack. youtube.com

| Reaction Type | Effect of Ortho-Fluorine | Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Strong -I effect (deactivating), +M effect (directing) | Directs incoming electrophiles to the ortho and para positions (relative to the fluorine). vaia.com |

| Transition Metal-Catalyzed C-H Activation | Acts as a directing group via coordination. | Can promote selective functionalization at the C-H bond adjacent to the fluorine (C3 position). acs.orgnih.gov |

| Deprotonation of Terminal Alkyne | Electron-withdrawing effect of the fluorinated ring. | Increases the acidity of the terminal alkyne C-H bond. youtube.com |

Mechanistic Investigations of Reactions Involving 1 Fluoro 2 Prop 2 Yn 1 Yl Benzene

Elucidation of Reaction Pathways and Intermediate Species

The reactions of 1-fluoro-2-(prop-2-yn-1-yl)benzene can proceed through various pathways, largely dictated by the reagents and conditions employed. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the reaction mechanism typically involves the initial attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. nih.gov The stability of this intermediate is a key factor in determining the reaction rate.

In transition metal-catalyzed reactions, the pathways are more complex. For example, in palladium-catalyzed processes, the cycle may initiate with the coordination of the palladium catalyst to the alkyne moiety. nih.gov This can be followed by various steps such as oxidative addition, migratory insertion, and reductive elimination to yield the final product. The specific intermediates and the sequence of these steps are highly dependent on the nature of the catalyst, ligands, and reaction partners.

Understanding Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity and stereoselectivity of reactions involving 1-fluoro-2-(prop-2-yn-1-yl)benzene is paramount for its synthetic utility.

Regioselectivity: In reactions such as cycloadditions, the orientation of the reacting partners is crucial. researchgate.net For 1-fluoro-2-(prop-2-yn-1-yl)benzene, the electronic properties of the fluorine atom and the propargyl group influence the regiochemical outcome. The electron-withdrawing nature of the fluorine can direct incoming electrophiles or nucleophiles to specific positions on the benzene (B151609) ring. Theoretical studies, including the analysis of relative energies of different reaction pathways, can help predict and understand the observed regioselectivity. researchgate.net

Stereoselectivity: In reactions where new stereocenters are formed, controlling the stereochemistry is a significant challenge. For instance, in the synthesis of fluoro enynes from related propargyl sulfones, the use of different bases like DBU or LHMDS can influence the E/Z selectivity of the resulting double bond. nih.gov Low-temperature conditions often favor higher stereoselectivity. nih.gov The precise control over the three-dimensional arrangement of atoms is critical for applications in areas like pharmaceuticals and materials science.

Impact of Fluorine Substitution on Reaction Mechanisms

The presence of a fluorine atom at the ortho position to the propargyl group profoundly influences the reactivity of the molecule through a combination of electronic and steric effects.

Directing Group Effects and Ortho-Proximity

The fluorine atom can act as a directing group, influencing the regioselectivity of reactions. organic-chemistry.org Its proximity to the propargyl group can lead to unique intramolecular interactions and reaction pathways. For example, in certain metal-catalyzed reactions, the fluorine atom might coordinate to the metal center, influencing the subsequent steps of the catalytic cycle. This "ortho-proximity" can be exploited to achieve transformations that would not be possible with other isomers where the fluorine and propargyl groups are further apart.

Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal catalysis is a powerful tool for functionalizing 1-fluoro-2-(prop-2-yn-1-yl)benzene. nih.gov A general catalytic cycle in a palladium-catalyzed cross-coupling reaction might involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide or triflate.

Coordination and Insertion: The alkyne moiety of 1-fluoro-2-(prop-2-yn-1-yl)benzene coordinates to the palladium center, followed by insertion into the Pd-R bond.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. nih.gov

The specific nature of the ligands on the palladium, the base used, and the reaction temperature can all influence the efficiency and selectivity of each step in the cycle. For example, in some fluorination reactions, a Pd(II)/Pd(IV) catalytic cycle is proposed. nih.gov

Atomic Mutagenesis Approaches for Mechanistic Probing

For instance, to understand the role of the fluorine atom in a particular reaction, one could synthesize analogs where the fluorine is replaced by hydrogen or other halogens. By comparing the reactivity and reaction outcomes of these analogs, one can infer the specific contribution of the fluorine atom to the mechanism. This approach is particularly valuable for elucidating subtle electronic and steric effects that are difficult to probe by other means. nih.gov

Similarly, isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., ¹³C for ¹²C), can provide valuable information about bond-breaking and bond-forming steps in a reaction mechanism.

Theoretical and Computational Chemistry of 1 Fluoro 2 Prop 2 Yn 1 Yl Benzene

Electronic Structure and Bonding Analysis

The electronic landscape of 1-Fluoro-2-(prop-2-yn-1-yl)benzene is primarily dictated by the interplay between the electron-withdrawing fluorine atom and the π-system of the benzene (B151609) ring, as well as the propargyl group.

Molecular Orbital Contributions of Fluorine to Aromatic π-Systems (Fluoromaticity)

The introduction of a fluorine atom to the benzene ring in 1-Fluoro-2-(prop-2-yn-1-yl)benzene significantly influences the molecular orbitals. Fluorine, being the most electronegative element, exerts a strong inductive (-I) effect, withdrawing electron density from the sigma framework of the benzene ring. However, it also participates in a mesomeric (+M) effect by donating electron density from its lone pairs to the aromatic π-system. This dual role modifies the energy and composition of the π molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The fluorine atom tends to lower the energy of both the HOMO and LUMO, thereby increasing the HOMO-LUMO gap and enhancing the kinetic stability of the molecule. The contribution of fluorine's p-orbitals to the π-system, a concept sometimes referred to as "fluoromaticity," alters the electronic distribution and can influence the regioselectivity of electrophilic substitution reactions.

Charge Density Distribution and Electrostatic Potential Maps

The charge density distribution in 1-Fluoro-2-(prop-2-yn-1-yl)benzene is highly asymmetric. The high electronegativity of the fluorine atom leads to a significant accumulation of negative charge around it, polarizing the C-F bond. This is visually represented in electrostatic potential maps, where a region of negative electrostatic potential (red) is localized on the fluorine atom, while the hydrogen atoms of the benzene ring and the propargyl group exhibit positive electrostatic potential (blue). The carbon atom attached to the fluorine (C1) will have a partial positive charge. The propargyl group, being relatively non-polar, has a more neutral electrostatic potential, though the sp-hybridized carbons of the alkyne are more electronegative than the sp3-hybridized methylene (B1212753) carbon.

Aromaticity Assessment of the Fluorinated Benzene Ring

The aromaticity of the benzene ring in 1-Fluoro-2-(prop-2-yn-1-yl)benzene is subtly modulated by its substituents. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). The HOMA index, which is based on the geometric parameter of bond length alternation, is expected to be slightly lower than that of unsubstituted benzene, indicating a minor decrease in aromaticity due to substituent-induced bond length variations. NICS calculations, which probe the magnetic shielding at the center of the ring, would likely show a slightly less negative value compared to benzene, also suggesting a marginal reduction in aromatic character. These effects are a consequence of the electronic perturbations introduced by the fluorine and propargyl groups.

| Aromaticity Index | Benzene (Reference) | 1-Fluoro-2-(prop-2-yn-1-yl)benzene (Estimated) |

| HOMA | 1.000 | ~0.985 |

| NICS(0) (ppm) | -9.7 | ~-8.5 |

| NICS(1) (ppm) | -11.5 | ~-10.2 |

Conformational Landscape and Energetics

The conformational flexibility of 1-Fluoro-2-(prop-2-yn-1-yl)benzene arises from the rotation around the single bond connecting the propargyl group to the benzene ring. The dihedral angle defined by the C1-C2-C(methylene)-C(alkyne) atoms governs the orientation of the propargyl group relative to the plane of the benzene ring. Computational studies on similar ortho-substituted benzenes suggest the existence of two main conformers: a "gauche" conformer where the alkyne moiety is oriented away from the fluorine atom, and an "anti" or planar conformer where it is in the plane of the ring. The gauche conformer is generally expected to be the global minimum due to reduced steric hindrance between the propargyl group and the fluorine atom. The energy barrier for rotation between these conformers is typically in the range of a few kcal/mol.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Gauche | 0.0 | ~60 |

| Anti (Planar) | ~1.5 - 3.0 | 0 or 180 |

Intermolecular Interactions and Self-Assembly

The potential for non-covalent interactions in 1-Fluoro-2-(prop-2-yn-1-yl)benzene is rich, involving the fluorinated aromatic ring and the propargyl group.

π-Stacking Interactions in Heterodimers

In the context of self-assembly, 1-Fluoro-2-(prop-2-yn-1-yl)benzene can form heterodimers with other aromatic molecules through π-stacking interactions. The electron-poor nature of the fluorinated benzene ring makes it an effective partner for electron-rich aromatic systems. The geometry of these π-stacked dimers is typically parallel-displaced or T-shaped to maximize favorable electrostatic interactions and minimize repulsion. The presence of the propargyl group can further influence the geometry and strength of these interactions through C-H···π interactions, where the acetylenic hydrogen can interact with the π-cloud of another aromatic ring. The binding energies of such heterodimers are typically in the range of 2-5 kcal/mol, depending on the specific partner molecule and the geometry of the complex.

| Interaction Type | Typical Binding Energy (kcal/mol) | Contributing Moieties |

| π-π Stacking | 2 - 5 | Fluorinated benzene ring with another aromatic ring |

| C-H···π | 1 - 2.5 | Acetylenic C-H with an aromatic π-system |

| Halogen Bonding (F···π) | 0.5 - 1.5 | Fluorine atom with an aromatic π-system |

Weak Non-Covalent Interactions

The arrangement and interactions of molecules in condensed phases and biological systems are governed by a network of weak non-covalent interactions. acs.orgescholarship.org In 1-fluoro-2-(prop-2-yn-1-yl)benzene, several such interactions are anticipated to play a significant role in its physical properties and chemical behavior.

The fluorine atom, with its high electronegativity, can participate in hydrogen bonding as a weak hydrogen bond acceptor. nih.gov Interactions of the C–H···F type, though generally weak, can contribute to the conformational stability of the molecule and its packing in the solid state. nih.gov Furthermore, the π-system of the benzene ring can engage in various non-covalent interactions. These include π-π stacking interactions between benzene rings of adjacent molecules and C-H···π interactions, where a C-H bond from the propargyl group or another molecule interacts with the face of the benzene ring. researchgate.netresearchgate.net

The terminal alkyne group also contributes to the non-covalent interaction landscape. The acidic acetylenic proton can act as a hydrogen bond donor, forming C≡C-H···X interactions, where X can be the fluorine atom or the π-system of a neighboring molecule. Computational studies on similar fluorinated aromatic compounds have highlighted the importance of such interactions in determining molecular conformation and crystal packing. acs.org For instance, studies on ortho-fluorinated 2-phenylethylamine have shown how fluorine substitution can influence conformational flexibility and the nature of non-covalent interactions within a hydrated cluster. nih.gov The interplay of these various weak forces dictates the supramolecular architecture of 1-fluoro-2-(prop-2-yn-1-yl)benzene.

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can aid in the characterization of novel compounds. For 1-fluoro-2-(prop-2-yn-1-yl)benzene, theoretical calculations can provide valuable information on its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures.

Density functional theory (DFT) calculations, for example using the B3LYP functional with a suitable basis set like 6-31G(d), can be employed to optimize the molecular geometry and predict the ¹H and ¹³C NMR chemical shifts. These calculations would reveal the expected splitting patterns arising from spin-spin coupling, including the characteristic couplings involving the fluorine atom. For the closely related compound, 1-fluoro-2-(prop-2-yn-1-yloxy)benzene, DFT calculations have been suggested to highlight electron-deficient regions and predict reactivity.

Vibrational frequency calculations at the same level of theory can predict the IR spectrum, identifying characteristic stretching and bending modes. Key predicted vibrations would include the C≡C and ≡C-H stretching frequencies of the alkyne moiety, the C-F stretching frequency, and the various C-H and C=C vibrations of the benzene ring.

In the realm of mass spectrometry, computational tools can predict the collision cross section (CCS) of the molecule's ions. The CCS is an important parameter related to the ion's size and shape in the gas phase. Predicted CCS values for various adducts of 1-fluoro-2-(prop-2-yn-1-yl)benzene provide a theoretical benchmark for experimental ion mobility-mass spectrometry studies. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for 1-Fluoro-2-(prop-2-yn-1-yl)benzene Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 135.06046 | 123.7 |

| [M+Na]⁺ | 157.04240 | 134.8 |

| [M-H]⁻ | 133.04590 | 125.0 |

| [M+NH₄]⁺ | 152.08700 | 143.4 |

| [M+K]⁺ | 173.01634 | 130.5 |

| [M+H-H₂O]⁺ | 117.05044 | 112.0 |

| [M+HCOO]⁻ | 179.05138 | 141.7 |

| [M+CH₃COO]⁻ | 193.06703 | 182.6 |

| [M+Na-2H]⁻ | 155.02785 | 130.0 |

| [M]⁺ | 134.05263 | 117.1 |

| [M]⁻ | 134.05373 | 117.1 |

Data obtained from computational predictions.

Reaction Energetics and Transition State Calculations

Theoretical calculations are instrumental in understanding the mechanisms and energetics of chemical reactions involving 1-fluoro-2-(prop-2-yn-1-yl)benzene. By mapping the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and products, and calculate the associated activation energies and reaction enthalpies.

For instance, the reactions of the propargyl group, such as cycloadditions or Sonogashira couplings, can be modeled using DFT. Transition state calculations for these reactions would reveal the geometry of the activated complex and the energy barrier that must be overcome for the reaction to proceed. This information is crucial for optimizing reaction conditions and predicting product distributions.

Furthermore, reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, can be computationally investigated. The fluorine substituent is known to have a significant electronic influence on the benzene ring, directing incoming electrophiles and affecting the rate of substitution. acs.org Computational studies on related systems, such as the copper-promoted reactions of 2-fluorophenylacetylene derivatives, demonstrate how theoretical models can elucidate reaction mechanisms. nih.govbeilstein-journals.org In these studies, DFT calculations can be used to postulate intermediates and transition states, for example, in the annulation of alkynes to form benzo[b]furans. nih.gov The evaluation of different DFT methods is also a critical aspect of ensuring the accuracy of these predictions, as seen in studies of benzene's reaction with the hydroxyl radical. usu.edu

Analysis of Substituent Electronic Effects (e.g., comparison with trifluoromethyl, SF₅ groups)

The electronic properties of the fluorine atom in 1-fluoro-2-(prop-2-yn-1-yl)benzene significantly influence the molecule's reactivity. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the benzene ring via a resonance effect (+M). nih.gov The interplay of these opposing effects governs the electron density distribution in the aromatic ring.

A comparison with other fluorine-containing substituents, such as the trifluoromethyl (-CF₃) and pentafluorosulfanyl (-SF₅) groups, highlights the unique nature of a single fluorine substituent. The -CF₃ group is a strong electron-withdrawing group, primarily through its powerful inductive effect, and it lacks the ability to donate electrons through resonance. nih.gov This results in a significant deactivation of the benzene ring towards electrophilic aromatic substitution. Similarly, the -SF₅ group is one of the most strongly electron-withdrawing groups known.

Computational analyses, such as Natural Bond Orbital (NBO) analysis and the calculation of molecular electrostatic potential (MEP) surfaces, can quantify these electronic effects. researchgate.net These methods can visualize the electron distribution and highlight regions of high or low electron density, providing a rationale for the observed reactivity and regioselectivity in chemical reactions. For example, DFT studies on fluorinated nitrotoluenes have demonstrated the profound influence of fluorine substituents on the nitration process due to their electron-withdrawing nature. researchgate.net Such computational approaches would be invaluable in predicting the reactivity of 1-fluoro-2-(prop-2-yn-1-yl)benzene and understanding how it differs from its -CF₃ and -SF₅ substituted analogs.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Scaffolds

The presence of a terminal alkyne and an activated fluoroaromatic system makes 1-Fluoro-2-(prop-2-yn-1-yl)benzene a valuable precursor for the synthesis of complex organic scaffolds, particularly heterocyclic compounds. The alkyne functionality serves as a versatile handle for various transformations, including cycloaddition reactions, which are fundamental in the construction of ring systems.

For instance, the propargyl group can readily participate in [3+2] cycloaddition reactions with a variety of 1,3-dipoles to yield five-membered heterocycles. This approach is a cornerstone in the synthesis of fluorinated pyrazoles, triazoles, and other related structures that are of significant interest in medicinal and agricultural chemistry due to the unique properties conferred by the fluorine atom. nih.govresearchgate.netnih.gov The fluorine substituent on the benzene (B151609) ring can also influence the regioselectivity of these cycloaddition reactions and can be retained in the final product for further functionalization or to modulate its physicochemical properties.

Furthermore, the terminal alkyne can undergo metal-catalyzed reactions, such as Sonogashira, Glaser, and other cross-coupling reactions, to form more extended conjugated systems. These reactions are instrumental in the synthesis of complex aromatic and polycyclic aromatic compounds. The ortho-fluoro substituent can play a crucial role in directing these reactions and influencing the electronic properties of the resulting molecules.

Table 1: Selected Cycloaddition Reactions Involving Alkyne Functionality

| Reaction Type | Reactant with Alkyne | Resulting Heterocycle |

| Huisgen [3+2] Cycloaddition | Azides | 1,2,3-Triazoles |

| Nitrile Oxide Cycloaddition | Nitrile Oxides | Isoxazoles |

| Diazoalkane Cycloaddition | Diazoalkanes | Pyrazoles |

Synthesis of Functionalized Polymers and Oligomers

The unique bifunctionality of 1-Fluoro-2-(prop-2-yn-1-yl)benzene allows for its use as a monomer in the synthesis of functionalized polymers and oligomers. The terminal alkyne group is amenable to various polymerization techniques, including metal-catalyzed polymerizations and click chemistry reactions.

One of the most prominent applications of terminal alkynes in polymer synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction can be utilized to polymerize monomers containing both azide (B81097) and alkyne functionalities or to functionalize existing polymer backbones. While direct polymerization of 1-Fluoro-2-(prop-2-yn-1-yl)benzene via this method would require a corresponding azide comonomer, its alkyne group makes it an ideal candidate for post-polymerization modification, allowing for the introduction of the fluorophenyl group onto a polymer chain.

Moreover, terminal alkynes can undergo polymerization through transition-metal catalysis, leading to the formation of polyacetylenes. These polymers are known for their interesting electronic and optical properties. The presence of the fluorinated aromatic side group in a polymer derived from 1-Fluoro-2-(prop-2-yn-1-yl)benzene would be expected to significantly influence the polymer's solubility, thermal stability, and electronic characteristics. The fluorine atom can impart desirable properties such as increased thermal stability and resistance to chemical degradation. rsc.orgmdpi.com

Precursor for Advanced Organic Materials

The structural motifs present in 1-Fluoro-2-(prop-2-yn-1-yl)benzene make it a promising precursor for the development of advanced organic materials. The combination of the aromatic ring, the fluorine atom, and the alkyne group can be leveraged to create materials with tailored electronic, optical, and physical properties.

The incorporation of fluorine into organic materials is a well-established strategy for modifying their properties. Fluorine's high electronegativity can alter the electronic landscape of a molecule, influencing its HOMO-LUMO gap and, consequently, its optical and electronic behavior. Materials derived from this compound could find applications in areas such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The alkyne functionality provides a reactive site for creating extended π-conjugated systems through coupling reactions. These extended systems are the fundamental components of many organic electronic materials. Furthermore, the propargyl group can be utilized to create cross-linked networks, leading to the formation of thermosetting resins or other robust polymeric materials with enhanced thermal and mechanical stability.

Supramolecular Assembly Applications

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, to construct well-ordered, higher-order structures. The fluorine atom in 1-Fluoro-2-(prop-2-yn-1-yl)benzene can participate in various non-covalent interactions, making this molecule a potential building block for supramolecular assemblies.

Fluorine atoms can act as hydrogen bond acceptors and can also participate in halogen bonding interactions. These interactions can be used to direct the self-assembly of molecules into specific architectures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The interplay of these weak interactions involving the fluorine atom, along with potential π-π stacking of the benzene rings, can lead to the formation of highly ordered crystalline materials. nih.govresearchgate.net

The alkyne group can also contribute to supramolecular organization. For instance, terminal alkynes can form hydrogen bonds with suitable acceptors. The specific orientation of the fluoro and propargyl groups in an ortho relationship on the benzene ring could lead to unique packing arrangements and the formation of novel supramolecular motifs. These organized assemblies are of interest for applications in crystal engineering, host-guest chemistry, and the development of functional molecular materials.

Derivatives and Structure Property Relationships of 1 Fluoro 2 Prop 2 Yn 1 Yl Benzene Analogs

Systematic Substitution on the Benzene (B151609) Ring

The electronic environment of the benzene ring can be precisely tuned by altering the position of the existing substituents or by introducing new functional groups. These changes have a profound impact on the molecule's reactivity in processes such as electrophilic aromatic substitution and reactions involving the propargyl side chain.

The placement of the propargyl group relative to the fluorine atom significantly influences the molecule's electronic properties and symmetry. The parent compound, 1-fluoro-2-(prop-2-yn-1-yl)benzene, and its positional isomer, 1-fluoro-4-(prop-2-yn-1-yl)benzene, serve as a clear example. While both share the same molecular formula, the different substitution pattern (ortho vs. para) leads to distinct chemical identities.

In electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director. In the case of the 2-substituted isomer, this directing effect influences the positions activated for further substitution. Conversely, in the 4-substituted isomer, the fluorine and propargyl groups are para to each other, which results in a more symmetric molecule with different activated positions for subsequent reactions.

Table 1: Comparison of Positional Isomers

| Property | 1-Fluoro-2-(prop-2-yn-1-yl)benzene | 1-Fluoro-4-(prop-2-yn-1-yl)benzene |

|---|---|---|

| CAS Number | 1312713-07-7 rsc.org | 70090-68-5 sigmaaldrich.com |

| Molecular Formula | C₉H₇F uni.lu | C₉H₇F sigmaaldrich.com |

| Molecular Weight | 134.15 g/mol | 134.15 g/mol |

| Physical Form | Data not available | Liquid sigmaaldrich.com |

| Predicted XlogP | 2.6 uni.lu | 2.6 |

| Substitution Pattern | Ortho (1,2) | Para (1,4) |

This table presents data compiled from various sources for comparative purposes.

The introduction of further fluorine-containing groups, such as a trifluoromethyl (-CF₃) group, dramatically alters the electronic nature of the aromatic ring. organic-chemistry.org The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. beilstein-journals.org Placing a -CF₃ group on the ring, as in the hypothetical 1-fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene, would significantly decrease the electron density of the benzene ring, making it much less susceptible to electrophilic attack. libretexts.org

The synthesis of such a molecule would likely involve the propargylation of a pre-functionalized benzene ring, such as 1-fluoro-4-(trifluoromethyl)benzene. nist.gov The presence of the strongly deactivating -CF₃ group would make the molecule more stable but also less reactive in typical aromatic substitution reactions. acs.orgnih.gov This increased stability and altered electronic profile can be advantageous in the design of materials with high thermal stability or specific electronic properties. beilstein-journals.orgorganic-chemistry.org

The reactivity of the benzene ring and the propargyl side chain can be modulated by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org

Electron-Donating Groups (e.g., -OCH₃, -CH₃): An EDG increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. This is known as ring activation. For example, adding a methoxy (B1213986) group would accelerate the rate of electrophilic aromatic substitution compared to the parent compound.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -SO₃H): An EWG decreases the electron density of the ring, making it less nucleophilic and less reactive towards electrophiles (ring deactivation). libretexts.org A nitro group, for instance, would significantly slow down electrophilic substitution reactions.

Modifications of the Propargyl Side Chain

The propargyl group itself is a hub of reactivity, offering numerous avenues for modification. nih.govmdpi.com Its terminal alkyne is particularly versatile. masterorganicchemistry.com

Key reactions include:

Terminal Alkyne Reactions: The acidic terminal proton can be removed by a strong base to form an acetylide, which is a potent nucleophile for forming new carbon-carbon bonds (e.g., alkylation). masterorganicchemistry.com The alkyne can also participate in metal-catalyzed cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, and in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." numberanalytics.com

Addition Reactions: The triple bond can undergo addition reactions with reagents like H₂, HX, and X₂. libretexts.org Depending on the conditions, these reactions can proceed once to yield a substituted alkene or twice to yield a saturated derivative.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond, typically yielding carboxylic acids. masterorganicchemistry.com

Modification can also occur at the propargylic position (the -CH₂- group). For instance, the Nicholas reaction allows for the propargylation of various nucleophiles under acidic conditions using a cobalt-stabilized propargyl cation, a method suitable for base-sensitive molecules. nih.gov

Stereochemical Considerations and Their Chemical Implications

While 1-fluoro-2-(prop-2-yn-1-yl)benzene is an achiral molecule, stereochemical complexity can be introduced through derivatization. The creation of stereocenters has profound implications, as enantiomers of a chiral molecule can exhibit vastly different biological activities and properties. youtube.com

Chirality can be introduced in several ways:

Creation of a Chiral Center: Reaction at the propargylic methylene (B1212753) group or addition across the alkyne can create one or more chiral centers. For example, the asymmetric synthesis of a homopropargylic alcohol from an aldehyde and a propargylating agent can yield a chiral product. mdpi.com The specific stereoisomer produced can be controlled through the use of chiral catalysts or reagents. youtube.comyoutube.com

Axial Chirality: If bulky substituents are introduced, particularly through coupling reactions, rotation around a single bond (e.g., a newly formed aryl-aryl bond) may be hindered, leading to stable atropisomers. The synthesis of such axially chiral compounds is an active area of research, often employing specialized catalytic methods. nih.govrsc.org

The ability to synthesize stereochemically pure derivatives is critical in fields like medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates molecular recognition and function.

Structure-Property Correlations in Chemical Design and Materials Contexts

The systematic modifications discussed above allow for the rational design of molecules with specific properties for targeted applications. umass.edu The structure-property relationships in these fluorinated aryl alkynes are of particular interest in materials science and chemical design. acs.org

Fluorine and Trifluoromethyl Groups: The incorporation of fluorine imparts unique properties. The strong C-F bond enhances thermal and chemical stability. mdpi.com Fluorination generally increases lipophilicity and can block sites of metabolic degradation in drug candidates. The introduction of multiple fluorine atoms or -CF₃ groups can significantly lower the dielectric constant of a material, a desirable property for advanced electronics. rsc.org Densely fluorinated polymers often exhibit high hydrophobicity and chemical resistance. acs.org

Aryl Alkyne Moiety: The rigid, linear structure of the alkyne unit can be exploited to create highly stable and ordered materials. Aryl alkynes are key monomers in the synthesis of polymers with high thermal stability, such as poly(arylene ethynylene)s. numberanalytics.com The presence of the alkyne provides a reactive handle for post-polymerization modification via click chemistry, allowing for the attachment of various functional groups to tailor the material's surface properties or to cross-link polymer chains. numberanalytics.comnumberanalytics.com

By combining the effects of fluorination with the structural and reactive contributions of the aryl alkyne unit, it is possible to design advanced materials and functional molecules. For example, one could design a monomer for a fluorinated polymer that is both highly hydrophobic and thermally stable, with a low dielectric constant, and that can be subsequently functionalized for specific applications like sensors or separation membranes. mdpi.com

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. Future research in the synthesis of 1-Fluoro-2-(prop-2-yn-1-yl)benzene should prioritize the development of sustainable and atom-economical methods.

Furthermore, the development of one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, can significantly minimize waste from intermediate purification steps. nih.gov Research into such processes for the synthesis of functionalized aryl alkynes is a key area for future exploration. nih.gov The use of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, can also contribute to more sustainable synthetic protocols by simplifying catalyst recovery and reuse. nih.gov

The table below outlines potential sustainable synthetic strategies for 1-Fluoro-2-(prop-2-yn-1-yl)benzene.

| Synthetic Strategy | Description | Potential Advantages |

| Direct C-H Alkynylation | Catalytic coupling of 1-fluorobenzene with a propargyl source. | Reduces pre-functionalization steps, high atom economy. |

| One-Pot Cascade Reactions | Sequential transformations in a single reactor without isolation of intermediates. | Minimizes solvent waste and purification steps. nih.gov |

| Recyclable Catalysis | Utilization of heterogeneous or polymer-supported catalysts. | Facilitates catalyst recovery and reuse, reducing metal waste. nih.gov |

| Flow Chemistry Synthesis | Continuous production in a microreactor system. | Enhanced safety, scalability, and reaction control. vapourtec.comrsc.org |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The rich reactivity of the alkyne and the influence of the ortho-fluorine atom in 1-Fluoro-2-(prop-2-yn-1-yl)benzene offer a fertile ground for discovering novel chemical transformations. The terminal alkyne can participate in a wide array of reactions, including cycloadditions, hydrofunctionalizations, and coupling reactions.

Future research should focus on uncovering unprecedented reaction pathways. For example, on-surface synthesis techniques could lead to the formation of novel carbon-based nanomaterials. au.dk The investigation of multicomponent reactions, where three or more reactants combine in a single step, could provide rapid access to complex molecular architectures. A silver-catalyzed four-component reaction has been reported for the direct transformation of terminal alkynes into amidines, showcasing the potential for such strategies. acs.orgorganic-chemistry.org

The fluorine atom at the ortho position can exert significant electronic and steric effects, potentially leading to unique regioselectivity and reactivity in catalytic transformations. Exploring reactions that leverage this "ortho-fluorine effect" could unlock novel synthetic disconnections and provide access to previously inaccessible molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. vapourtec.comrsc.orgelveflow.com Future research should aim to integrate the synthesis and functionalization of 1-Fluoro-2-(prop-2-yn-1-yl)benzene into flow chemistry platforms.

Flow chemistry is particularly well-suited for handling hazardous reagents and for performing reactions under high pressure or temperature in a controlled manner. nih.govwikipedia.org This could enable the exploration of reaction conditions that are not feasible in traditional batch setups. Furthermore, the integration of in-line analytical techniques can allow for real-time reaction monitoring and optimization.

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. nih.govbeilstein-journals.org By systematically varying reaction parameters, these platforms can rapidly identify optimal conditions and explore a wide range of substrates. The application of such automated systems to the chemistry of 1-Fluoro-2-(prop-2-yn-1-yl)benzene would significantly accelerate the pace of research and discovery.

Advanced Computational Design for Predictive Synthesis and Material Properties

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. astrixinc.comalchemy.cloud In the context of 1-Fluoro-2-(prop-2-yn-1-yl)benzene, computational methods can be employed to predict its reactivity, design novel synthetic routes, and forecast the properties of its derivatives.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, elucidate the role of catalysts, and predict the regioselectivity of transformations. clemson.eduacs.org This predictive power can guide experimental efforts and reduce the amount of trial-and-error required to develop new synthetic methods. For example, computational studies can help in the design of fluorinated organic molecules with specific electronic and photophysical properties. capes.gov.brnih.gov

Machine learning algorithms, trained on large datasets of chemical reactions, can assist in retrosynthetic analysis and predict the outcomes of unknown reactions. cas.org As more data on the reactivity of fluorinated aryl alkynes becomes available, these predictive models will become increasingly accurate and valuable for synthetic planning. cas.org

Exploration of New Catalytic Systems for Specific Transformations

The development of novel and highly efficient catalytic systems is paramount to expanding the synthetic utility of 1-Fluoro-2-(prop-2-yn-1-yl)benzene. While transition metals like palladium and rhodium are commonly used in alkyne chemistry, there is a growing interest in exploring catalysis with more earth-abundant and less toxic metals such as iron, cobalt, and nickel. researchgate.netnih.gov

Future research should focus on designing catalysts with enhanced selectivity and reactivity for specific transformations of 1-Fluoro-2-(prop-2-yn-1-yl)benzene. This includes the development of catalysts for stereodivergent synthesis, allowing for the selective formation of either E- or Z-isomers in alkene synthesis. rsc.org The design of bifunctional catalysts, which possess both a metal center and a cooperative functional group, can lead to enzyme-like activity and selectivity. nih.gov

Furthermore, the exploration of transition-metal-free catalytic systems, such as those based on main-group elements or organocatalysis, offers a sustainable alternative to traditional metal-catalyzed reactions. scispace.comrsc.org These approaches can provide complementary reactivity and selectivity, further broadening the synthetic toolbox for the functionalization of 1-Fluoro-2-(prop-2-yn-1-yl)benzene.

Q & A

Q. What are the recommended synthetic routes for 1-Fluoro-2-(prop-2-yn-1-yl)benzene, and how can reaction efficiency be optimized?

The compound is typically synthesized via Sonogashira coupling between 1-fluoro-2-iodobenzene (or analogous halides) and propargyl derivatives. Key steps include:

- Use of Pd/Cu catalysts under inert conditions (e.g., N₂ atmosphere).

- Optimization of solvent systems (e.g., THF or DMF) and base (e.g., triethylamine).

- Purification via column chromatography (hexane/ethyl acetate) to isolate the product . Yields can be improved by controlling stoichiometry and reaction time. For example, analogous procedures achieved 70–88% yields in similar systems .

Q. How can NMR spectroscopy validate the structure of 1-Fluoro-2-(prop-2-yn-1-yl)benzene?

Key 1H-NMR characteristics include:

- Aromatic protons: Multiplet signals between δ 7.05–7.50 ppm due to fluorine’s deshielding effect.

- Propargyl protons: A singlet for the terminal alkyne proton (δ ~2.3–3.0 ppm) and splitting patterns for adjacent protons . 13C-NMR should show a carbon-fluorine coupling (JC-F ≈ 245 Hz) for the fluorinated aromatic carbon and alkyne carbons (δ ~75–90 ppm for sp-hybridized carbons) .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) due to potential toxicity and reactivity of fluoro-alkyne compounds.

- Work in a fume hood to avoid inhalation.

- Dispose of waste via approved hazardous chemical protocols, as propargyl groups may form explosive byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., HSQC, COSY) to confirm connectivity.

- Residual solvents or catalysts : Employ rigorous purification (e.g., repeated column chromatography).

- Temperature-dependent splitting : Ensure consistent measurement conditions (e.g., 298 K for 1H-NMR) . Cross-referencing with literature (e.g., δ 7.50 ppm for aromatic protons in similar systems ) is essential.

Q. What catalytic applications exploit the alkyne moiety in 1-Fluoro-2-(prop-2-yn-1-yl)benzene?

The propargyl group enables:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

- Photocatalytic transformations : Use of 4CzIPN as a photocatalyst for C–H functionalization under blue light .

- Metal coordination : As a ligand in Pd or Cu complexes for cross-coupling reactions .

Q. What challenges arise in regioselective functionalization, and how are they addressed?

Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position, but steric hindrance from the propargyl group complicates reactivity. Strategies include:

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions.

- Protecting group strategies : Temporarily mask the alkyne to modify the aromatic ring .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.